molecular formula C10H15NO4 B15206850 Ethyl 4-oxo-2-(propylamino)-4,5-dihydro-3-furancarboxylate

Ethyl 4-oxo-2-(propylamino)-4,5-dihydro-3-furancarboxylate

Katalognummer: B15206850
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: WYGKJNWUWMHBLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring fused with a carboxylate group and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with propylamine under controlled conditions to form the intermediate product. This intermediate is then cyclized to form the furan ring, followed by oxidation to introduce the oxo group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to monitor and control the reaction parameters. The final product is purified through techniques such as crystallization or chromatography to achieve the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-2-(methylamino)-4,5-dihydrofuran-3-carboxylate: This compound has a methyl group instead of a propyl group, which can affect its reactivity and biological activity.

    Ethyl 4-oxo-2-(butylamino)-4,5-dihydrofuran-3-carboxylate: The presence of a butyl group introduces additional steric hindrance, potentially altering its chemical properties.

    Ethyl 4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylate: The phenyl group provides aromaticity, which can influence the compound’s interactions with biological targets.

The uniqueness of Ethyl 4-oxo-2-(propylamino)-4,5-dihydrofuran-3-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H15NO4

Molekulargewicht

213.23 g/mol

IUPAC-Name

ethyl 4-oxo-2-(propylamino)furan-3-carboxylate

InChI

InChI=1S/C10H15NO4/c1-3-5-11-9-8(7(12)6-15-9)10(13)14-4-2/h11H,3-6H2,1-2H3

InChI-Schlüssel

WYGKJNWUWMHBLG-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=C(C(=O)CO1)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.